molecular formula C19H20N2O4 B2997002 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide CAS No. 921777-16-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide

Cat. No.: B2997002
CAS No.: 921777-16-4
M. Wt: 340.379
InChI Key: WPMPPMFJOHZWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo groups at positions 3 and 4, respectively. The 7-position is further modified with a 3-methoxybenzamide moiety. The dimethyl groups enhance steric bulk and lipophilicity, while the 3-methoxybenzamide group may influence binding affinity to biological targets such as kinases or bacterial proteins .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-8-7-13(10-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPPMFJOHZWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on diverse sources, including its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Core Structure : Tetrahydrobenzo[b][1,4]oxazepine
  • Functional Groups : Dimethyl and methoxybenzamide substitutions

The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3 with a molecular weight of 330.39 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its therapeutic effects.
  • Interaction with Receptors : The compound likely interacts with various receptors in the body, influencing signaling pathways that regulate physiological functions.

Pharmacological Effects

Studies have documented several pharmacological effects of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide:

  • Antinociceptive Activity : The compound has demonstrated analgesic properties in animal models, suggesting its potential for pain management.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Case Studies

  • Analgesic Effects : In a study involving rodent models, administration of the compound at varying doses resulted in a significant increase in pain threshold during the paw pinch test. The results indicated a dose-dependent relationship with maximum efficacy observed at higher doses .
  • Antitumor Evaluation : A series of in vitro assays were conducted to assess the compound's effect on cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnalgesicIncreased pain threshold
AntitumorInhibition of MCF-7 cell proliferation
Enzyme InhibitionSignificant inhibition of target enzymes

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzo[b][1,4]oxazepin Derivatives

GSK2982772 (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide
  • Core Structure : Shares the benzo[b][1,4]oxazepin backbone but differs in substituents (5-methyl, 4-oxo, and triazole carboxamide).
  • Biological Activity : Potent RIPK1 inhibitor with anti-inflammatory effects, reducing cytokine production in ulcerative colitis (UC) models .
  • Key Difference : The triazole carboxamide substituent likely enhances target specificity compared to the 3-methoxybenzamide group in the target compound.
Compound 12 (Heterocycles 2004)
  • Core Structure : Benz[f][1,4]oxazepin (a fused bicyclic system with an additional benzene ring).
  • Substituents : Benzyl and pyridyl ethyl acetamide groups.
  • Synthesis : Hydrolysis with lithium hydroxide followed by acidification .
  • Relevance : Demonstrates the structural flexibility of oxazepin cores but lacks data on biological targets.

Benzo[b][1,4]oxazin Derivatives ()

  • Core Structure : Benzo[b][1,4]oxazin (lacking the azepine ring’s seven-membered structure).
  • Synthesis : Uses cesium carbonate and DMF for coupling with phenyl-1,2,4-oxadiazoles, achieving high yields (>80%).
  • Implications : The smaller oxazin core may reduce steric hindrance but limit interaction with larger protein targets compared to oxazepins .

3-Methoxybenzamide (3-MBO) Derivatives ()

  • Core Structure : Simple benzamide with a 3-methoxy group.
  • Biological Activity : Inhibits bacterial FtsZ, a cell division protein. Mutations in FtsZ reverse antibacterial activity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Yield Reference
Target Compound Benzo[b][1,4]oxazepin 3,3-dimethyl, 4-oxo, 3-methoxybenzamide Hypothesized kinase/FtsZ inhibition* N/A
GSK2982772 Benzo[b][1,4]oxazepin 5-benzyl, triazole carboxamide RIPK1 inhibitor (anti-inflammatory) Not specified
4l (Molecules 2014) Tetrahydroquinazolinone 4-methoxyphenyl, methyl Undisclosed 81%
Compound 12 (Heterocycles 2004) Benz[f][1,4]oxazepin Benzyl, pyridyl ethyl acetamide Undisclosed Not specified
3-MBO Derivatives Benzamide 3-methoxy FtsZ inhibitor (antibacterial) Not specified

*Hypotheses based on structural parallels to cited analogues.

Key Research Findings and Implications

  • Structural Determinants of Activity :
    • The benzo[b][1,4]oxazepin core is versatile, accommodating substituents that modulate target specificity (e.g., triazole for RIPK1 vs. benzamide for FtsZ) .
    • The 3-methoxy group is a conserved feature in both antibacterial (3-MBO) and anti-inflammatory (target compound) contexts, suggesting divergent structure-activity relationships.
  • Synthetic Efficiency :
    • Palladium-catalyzed couplings (e.g., Suzuki reaction in ) and cesium carbonate-mediated reactions () achieve high yields (>80%), offering scalable routes for analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.